Cas no 1521096-94-5 (2-(Aminomethyl)-1-benzofuran-6-carboxylic acid)
2-(Aminomethyl)-1-benzofuran-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(aminomethyl)-1-benzofuran-6-carboxylic acid
- EN300-8940026
- 1521096-94-5
- 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid
-
- MDL: MFCD26670898
- Inchi: 1S/C10H9NO3/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8/h1-4H,5,11H2,(H,12,13)
- InChI Key: DEUYNEOIMDANRN-UHFFFAOYSA-N
- SMILES: O1C(CN)=CC2C=CC(C(=O)O)=CC1=2
Computed Properties
- Exact Mass: 191.058243149g/mol
- Monoisotopic Mass: 191.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 76.5Ų
2-(Aminomethyl)-1-benzofuran-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8940026-0.05g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 0.05g |
$1032.0 | 2025-03-21 | |
| Enamine | EN300-8940026-0.1g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 0.1g |
$1081.0 | 2025-03-21 | |
| Enamine | EN300-8940026-0.25g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 0.25g |
$1131.0 | 2025-03-21 | |
| Enamine | EN300-8940026-0.5g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 0.5g |
$1180.0 | 2025-03-21 | |
| Enamine | EN300-8940026-1.0g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 1.0g |
$1229.0 | 2025-03-21 | |
| Enamine | EN300-8940026-2.5g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 2.5g |
$2408.0 | 2025-03-21 | |
| Enamine | EN300-8940026-5.0g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 5.0g |
$3562.0 | 2025-03-21 | |
| Enamine | EN300-8940026-10.0g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 95.0% | 10.0g |
$5283.0 | 2025-03-21 | |
| Enamine | EN300-8940026-1g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 1g |
$1229.0 | 2023-09-01 | ||
| Enamine | EN300-8940026-5g |
2-(aminomethyl)-1-benzofuran-6-carboxylic acid |
1521096-94-5 | 5g |
$3562.0 | 2023-09-01 |
2-(Aminomethyl)-1-benzofuran-6-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid
2-(Aminomethyl)-1-benzofuran-6-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1521096-94-5, commonly referred to as 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzofuran ring system with an aminomethyl group and a carboxylic acid moiety. The benzofuran core is a bicyclic aromatic system that imparts stability and aromaticity to the molecule, while the aminomethyl and carboxylic acid groups introduce functional versatility.
Recent studies have highlighted the potential of 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid in drug discovery efforts. Researchers have explored its ability to act as a scaffold for designing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting. For instance, investigations into its interaction with kinases and G-protein coupled receptors (GPCRs) have revealed promising results, suggesting its potential as a lead compound for therapeutic development.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its aromaticity and functional groups make it an attractive candidate for use in the synthesis of advanced materials such as fluorescent polymers and organic semiconductors. Recent advancements in this area have demonstrated that derivatives of 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid can exhibit enhanced electronic properties, making them suitable for applications in optoelectronics and sensing technologies.
The synthesis of 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid involves a multi-step process that typically begins with the preparation of the benzofuran ring system. This is followed by functionalization at the 2-position with an aminomethyl group and at the 6-position with a carboxylic acid group. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is readily available for further studies.
From a structural perspective, the molecule's benzofuran core provides a rigid framework that can influence its pharmacokinetic properties. The presence of the aminomethyl group introduces hydrogen bonding capabilities, which can enhance solubility and bioavailability. Meanwhile, the carboxylic acid group contributes to ionization behavior, which is critical for interactions within biological systems.
Recent computational studies have provided deeper insights into the electronic structure of 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid. These studies have revealed that the molecule exhibits significant conjugation across its aromatic system, which not only stabilizes its structure but also contributes to its optical properties. This understanding has been instrumental in guiding further modifications to tailor the compound's properties for specific applications.
In terms of biological activity, this compound has shown promise in anti-inflammatory and antioxidant assays. Its ability to scavenge free radicals and modulate inflammatory pathways suggests potential applications in treating conditions such as neurodegenerative diseases and cardiovascular disorders. Ongoing research is focused on optimizing its bioactivity while minimizing off-target effects.
The versatility of 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid extends to its use as a building block in supramolecular chemistry. Researchers have exploited its functional groups to construct self-assembled structures, including micelles and vesicles, which hold potential for drug delivery applications. These structures leverage the molecule's amphiphilic nature, combining hydrophobic aromatic regions with hydrophilic functional groups.
Looking ahead, the continued exploration of 2-(Aminomethyl)-1-benzofuran-6-carboxylic acid is expected to yield further breakthroughs across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool in both academic research and industrial development.
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